Thermodynamic Properties of Diethylamino-methylpropanol Derivatives: A Methodological and Theoretical Guide
Thermodynamic Properties of Diethylamino-methylpropanol Derivatives: A Methodological and Theoretical Guide
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties of diethylamino-methylpropanol derivatives and related amino alcohols. Recognizing the scarcity of published data for specific derivatives, this paper establishes 2-(Diethylamino)ethanol (DEAE) as a primary model compound due to its structural and chemical similarity, allowing for a robust exploration of fundamental principles and experimental methodologies. We delve into the theoretical significance and practical determination of key thermodynamic parameters, including enthalpy, Gibbs free energy, and heat capacity. This guide is structured to provide researchers with not only step-by-step experimental protocols for techniques such as combustion calorimetry, isothermal titration calorimetry (ITC), and differential scanning calorimetry (DSC), but also the causal reasoning behind these methodological choices. By grounding these experimental frameworks in the context of intermolecular forces, particularly hydrogen bonding, this document serves as an essential resource for professionals in drug development, process chemistry, and materials science, enabling a deeper understanding of molecular stability, solubility, and binding interactions.
Introduction: The Significance of Amino Alcohols in Pharmaceutical Science
Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Derivatives of diethylamino-methylpropanol, for instance, are explored for their potential in various therapeutic areas, leveraging the unique chemical properties imparted by the tertiary amine and primary or secondary alcohol.[1][2] The tertiary amine group often serves as a proton acceptor, influencing the compound's pKa and solubility, while the hydroxyl group can act as a hydrogen bond donor, critical for molecular recognition and binding to biological targets.[]
The translation of a promising molecule from discovery to a viable drug product is fundamentally governed by its physicochemical and thermodynamic properties. These properties dictate critical attributes such as:
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Solubility and Bioavailability: The energy changes associated with dissolving a compound in a solvent (enthalpy and Gibbs free energy of solvation) are paramount for formulation and absorption.[4]
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Chemical Stability: The standard enthalpy of formation provides a measure of a molecule's intrinsic stability, which is crucial for storage and handling.[5]
-
Receptor-Ligand Binding: The thermodynamics of binding events (ΔG, ΔH, and ΔS) reveal the driving forces behind a drug's interaction with its target, guiding lead optimization.
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Process Chemistry and Scale-Up: Heat capacity and reaction enthalpies are essential for ensuring safety and efficiency in industrial synthesis.[6]
This guide provides the theoretical foundation and experimental blueprints for characterizing these vital thermodynamic properties, using the well-documented compound 2-(Diethylamino)ethanol (DEAE) as a practical and illustrative analogue for the broader class of diethylamino-methylpropanol derivatives.
Enthalpy (ΔH): Quantifying Energy Content and Intermolecular Forces
Enthalpy is a measure of the total internal energy of a system plus the product of its pressure and volume. In chemical terms, changes in enthalpy (ΔH) quantify the heat absorbed or released during a process at constant pressure, providing direct insight into the strength of chemical bonds and non-covalent interactions.[7]
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5] It is the most fundamental measure of a molecule's energetic stability. For complex organic molecules, ΔfH° is most accurately determined experimentally via combustion calorimetry.
The principle of bomb calorimetry is to completely combust a known mass of the sample in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Causality Behind Experimental Choice: Combustion is a process that allows for the complete breakdown of the molecule into simple, well-defined products (CO₂, H₂O, N₂). By measuring the heat of this complete breakdown and applying Hess's Law, one can calculate the energy required to form the original molecule from its elements.[7][8]
Step-by-Step Methodology:
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Calibration: The heat capacity (calorimeter constant, C_cal) of the calorimeter system must first be determined. This is achieved by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.
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C_cal = (ΔH_combustion_standard * mass_standard + ΔH_wire) / ΔT_calibration
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Sample Preparation: A precisely weighed pellet (approx. 1 g) of the liquid sample is prepared. For volatile liquids like DEAE, this involves sealing it in a gelatin or polyethylene capsule of known mass and heat of combustion. A fuse wire (e.g., nickel-chromium) is positioned to touch the sample.
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Assembly and Combustion: The bomb is sealed, pressurized with pure oxygen (approx. 30 atm), and placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire.
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Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
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Calculation: The total heat released (q_total) is calculated from the temperature change (ΔT) and the calorimeter constant.
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q_total = C_cal * ΔT_experiment
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-
Data Correction & ΔfH° Calculation: The standard enthalpy of combustion (ΔcH°) of the sample is calculated by correcting for the heat from the combustion of the capsule and the fuse wire. Using Hess's Law and the known ΔfH° of the combustion products (CO₂, H₂O), the standard enthalpy of formation (ΔfH°) of the compound can be determined.[8]
Self-Validation System:
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Calibration Standard: The use of a certified standard like benzoic acid ensures the accuracy of the calorimeter constant.
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Completeness of Combustion: After the experiment, the bomb is inspected for soot, which would indicate incomplete combustion and invalidate the result.
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Isothermal Jacket: The outer water jacket is maintained at a constant temperature to minimize heat exchange with the surroundings, ensuring the process is as adiabatic as possible.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Heat Capacity (Cp): Response to Thermal Energy
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It reflects how a molecule can store thermal energy in its various degrees of freedom (vibrational, rotational, translational). [9]Changes in heat capacity upon processes like protein unfolding or ligand binding can provide insight into structural changes and solvent reorganization. [10]
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the heat capacity of liquids and solids. [11] Causality Behind Experimental Choice: DSC provides a direct measurement of heat flow as a function of a controlled temperature program. By comparing the heat flow into the sample with that of a well-characterized standard (like sapphire), the specific heat capacity of the sample can be precisely calculated across a wide temperature range. [12] Step-by-Step Methodology:
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Baseline Run: An initial run is performed with two empty, hermetically sealed sample pans to obtain the baseline heat flow of the instrument.
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Standard Run: A standard material with a known heat capacity, typically sapphire, is placed in the sample pan, and the temperature program is run again.
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Sample Run: The standard is replaced with a precisely weighed amount of the amino alcohol sample, and the same temperature program is executed a third time.
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Calculation: The specific heat capacity of the sample (Cp,sample) is calculated using the following equation, which compares the heat flow differences (Δq) between the sample, standard, and baseline runs:
Cp,sample = (Δq_sample / mass_sample) * (mass_standard / Δq_standard) * Cp,standard
Self-Validation System:
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Hermetic Sealing: Pans must be hermetically sealed to prevent mass loss due to vaporization of the volatile sample during the temperature scan.
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Sapphire Standard: The use of a high-purity sapphire disc provides a reliable, internationally recognized standard for Cp calibration.
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Baseline Subtraction: The three-step process (baseline, standard, sample) ensures that any instrumental artifacts are accurately subtracted from the final calculation.
| Property | Value for Related Amino Alcohols | Source |
| Isobaric Heat Capacity (Cp) | Data for amino alcohols show significant contributions from the hydration of ionic groups (NH3+ and COO-), which can be modeled using group additivity schemes. | [10] |
| Apparent Molar Heat Capacities | Values for various amino acids in aqueous solution have been extensively measured and compiled. | [9][13] |
The Central Role of Hydrogen Bonding
For amino alcohols, the thermodynamic properties are dominated by the presence and nature of hydrogen bonds. Both intramolecular (within the same molecule, e.g., O-H···N) and intermolecular (between molecules) hydrogen bonds can form. [14][15]The O-H···N bond is particularly strong. The enthalpy of these interactions can be probed using spectroscopic techniques. [16]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to study the vibrational stretching frequencies of O-H and N-H bonds. When a hydrogen bond is formed, the bond lengthens and weakens, causing the stretching frequency to shift to a lower wavenumber (a "red shift"). By observing the spectra of dilute solutions in a non-polar solvent (e.g., CCl₄) at different temperatures, one can study the equilibrium between free and hydrogen-bonded species and derive the thermodynamic parameters (ΔH°, ΔS°) for hydrogen bond formation. [17][18]
Caption: Intra- and intermolecular hydrogen bonding in amino alcohols.
Conclusion
The thermodynamic characterization of diethylamino-methylpropanol derivatives and their analogues is indispensable for their rational development in pharmaceutical and industrial applications. This guide has outlined the theoretical importance and detailed the gold-standard experimental methodologies for determining enthalpy, Gibbs free energy, and heat capacity. By employing techniques like bomb calorimetry, ITC, and DSC, researchers can build a comprehensive thermodynamic profile of their compounds of interest. This data, which is fundamentally linked to the underlying intermolecular forces such as hydrogen bonding, provides the critical insights needed to predict and optimize a molecule's behavior, from its fundamental stability and solubility to its specific interactions with biological targets.
References
-
OECD Existing Chemicals Database. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. [Link]
-
PubChem. Diethylethanolamine. [Link]
-
Gao, J., & Xia, X. (1995). Solvation Free Energies of Small Amides and Amines from Molecular Dynamics/Free Energy Perturbation Simulations Using Pairwise Additive and Many-Body Polarizable Potentials. The Journal of Physical Chemistry, 99(26), 10675–10683. [Link]
-
Scientific Laboratory Supplies. 2-(Diethylamino)ethanol, >=99.5%. [Link]
-
Gao, J., & Xia, X. (1995). Solvation Free Energies of Small Amides and Amines from Molecular Dynamics/Free Energy Perturbation Simulations Using Pairwise Additive and Many-Body Polarizable Potentials. ACS Publications. [Link]
-
Solyom, A., & Mezei, F. (1978). High resolution ac calorimeter for organic liquids. AIP Publishing. [Link]
-
Kulikov, D., et al. (2009). Gibbs energy of cooperative hydrogen‐bonding interactions in aqueous solutions of amines and pyridines. ResearchGate. [Link]
-
Siewert, R., et al. (2021). Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols. PMC. [Link]
-
TA Instruments. Isothermal Titration Calorimetry in Organic Solvent Systems. [Link]
-
Siewert, R., et al. (2021). Electronic Supporting Information: Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols. The Royal Society of Chemistry. [Link]
-
Basak, S., et al. (2018). Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. ResearchGate. [Link]
-
Koch, E. C. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]
-
Zhu, X. Q., et al. (2018). Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. PMC. [Link]
-
Wikipedia. Standard enthalpy of formation. [Link]
-
Rojas-Urbina, L., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]
-
University of the West Indies. (2006, March 5). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]
-
Solubility of Things. Calorimetry: Techniques and Applications. [Link]
-
ResearchGate. (2018). Free energy of solvation of amine carbamate calculated by Explicit Solvation Shell Model (ESS). [Link]
-
National Institute of Standards and Technology. Monoethanolamine. [Link]
-
Hartono, A., et al. (2018). Density, viscosity and excess properties of N, N-dimethylethanolamine +2-(ethylamino) ethanol +H2O at T = (293.15 to 333.15) K. ResearchGate. [Link]
-
Kruger, P. J., & Krueger, H. (1973). SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES. ResearchGate. [Link]
-
Mó, O., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]
-
Cheméo. Chemical Properties of N,N-Diethyl-2-aminoethanol (CAS 100-37-8). [Link]
-
National Institute of Standards and Technology. N,N-Diethyl-2-aminoethanol. [Link]
-
Jolicoeur, C., & Boileau, J. (1978). Apparent Molal Heat Capacities of Amino Acids and Other Organic Compounds. Journal of the American Chemical Society. [Link]
-
Borho, N., et al. (2023). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI. [Link]
-
Save My Exams. (2025, January 7). Organic Chemistry Techniques (Edexcel International AS Chemistry): Revision Note. [Link]
-
Hoorelbeke, P., et al. (2014). Flow calorimetry: a technique for caracterisation of liquid-liquid and liquid-gas systems. MATEC Web of Conferences. [Link]
- Google Patents. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
-
Banipal, T. S., et al. (2022). Investigations to Explore Molecular Interactions and Sweetness Response of Polyhydroxy Compounds with Amino Acids in Aqueous Systems. PMC. [Link]
-
Privalov, P. L., & Makhatadze, G. I. (1990). Heat capacities of amino acids, peptides and proteins. PubMed. [Link]
-
Van der Vis, M. G. M., et al. (2020). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]
-
Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. [Link]
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
Ahluwalia, J. C., et al. (1977). Volumes and heat capacities of some amino acids in water at 25 °C. Canadian Science Publishing. [Link]
-
The Good Scents Company. 2-DIETHYLAMINOETHANOL (DIETHYLAMINOETHANOL). [Link]
-
ProQuest. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]
-
Felix, A. M., et al. (2023). Intermolecular Interactions in 3-Aminopropyltrimethoxysilane, N-Methyl-3-aminopropyltrimethoxysilane and 3-Aminopropyltriethoxysilane: Insights from Computational Spectroscopy. PMC. [Link]
-
Havlík, J., et al. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. ResearchGate. [Link]
-
Wrzeszcz, W., & Grądzka, I. (2010). An Effective Method for Studying Intermolecular Interactions in Binary Liquids with Hydrogen Bonds; FTIR Spectra and Ab Initio Calculations in the N-Methylformamide−Methanol System. ACS Publications. [Link]
-
Asim, M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. [Link]
-
ResearchGate. (2022). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]
- Google Patents.
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. Heat capacities of amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
